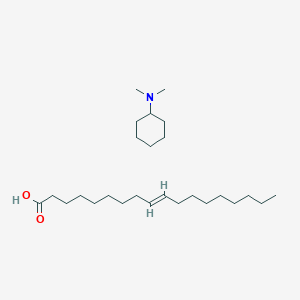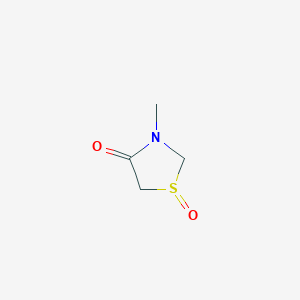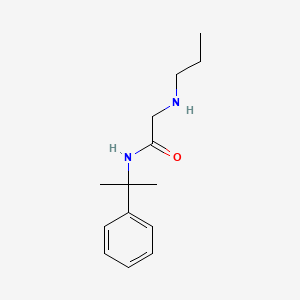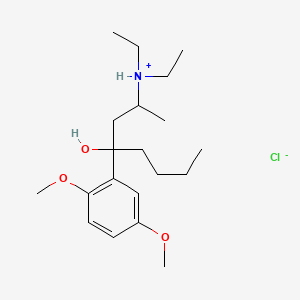
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and an octanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Octanol Backbone: This step involves the synthesis of the octanol backbone through a series of reactions, such as Grignard reactions or aldol condensations.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.
Attachment of the Diethylamino Group: The diethylamino group is attached via nucleophilic substitution reactions, often using diethylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the presence of a bromine atom and an ethylamine backbone.
2,5-Dimethoxy-4-bromophenethylamine: Another compound with a similar structure, differing in the substitution pattern on the phenyl ring.
Propriétés
Numéro CAS |
65424-59-1 |
|---|---|
Formule moléculaire |
C20H36ClNO3 |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
[4-(2,5-dimethoxyphenyl)-4-hydroxyoctan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H35NO3.ClH/c1-7-10-13-20(22,15-16(4)21(8-2)9-3)18-14-17(23-5)11-12-19(18)24-6;/h11-12,14,16,22H,7-10,13,15H2,1-6H3;1H |
Clé InChI |
QOZPKTMLMFRFFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)[NH+](CC)CC)(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


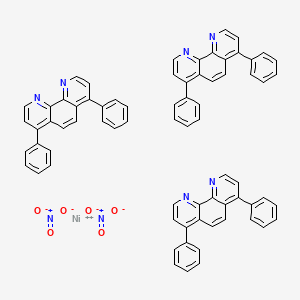
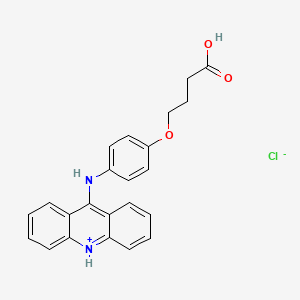
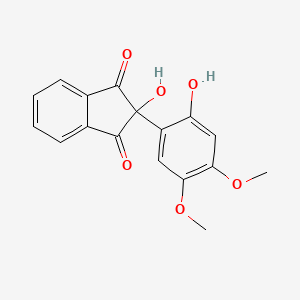

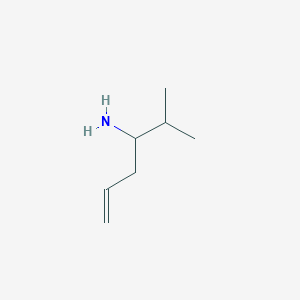

![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
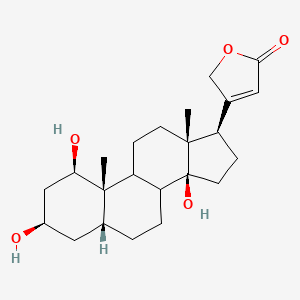
![3-Allyl-5-[2-chloro-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-enylidene]-2-thioxothiazolidin-4-one](/img/structure/B13781658.png)

